3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone
Description
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone is a substituted propanone derivative featuring dual methoxy groups: one on the 4-position of the anilino moiety and another on the 4-position of the phenyl ring attached to the propanone. This compound is structurally related to chalcones and Mannich bases, which are known for diverse biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects .
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-15-7-3-13(4-8-15)17(19)11-12-18-14-5-9-16(21-2)10-6-14/h3-10,18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJDYAUWPBPGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95886-06-9 | |
| Record name | 3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and biological relevance:
Substituent Effects on Physicochemical Properties
- Methoxy vs. Chloro: The target compound’s 4-methoxy groups increase electron density and polarity compared to chloro-substituted analogs (e.g., 3-(4-chloroanilino)-1-(4-methoxyphenyl)-1-propanone, MW 289.76) . Chloro groups reduce solubility but enhance metabolic stability.
- Morpholinyl vs. Anilino: Replacing the anilino group with morpholine (e.g., 4′-methoxy-3-morpholino-propiophenone, MW 261.33) introduces a cyclic amine, improving aqueous solubility due to increased hydrogen-bonding capacity .
- Ethyl vs.
Key Research Findings
SAR Insights: Methoxy groups at both the propanone phenyl and anilino positions optimize antioxidant activity . Chloro or fluoro substitutions enhance enzyme inhibitory profiles but reduce solubility .
Pharmacokinetic Trade-offs: Morpholinyl derivatives (e.g., 4′-methoxy-3-morpholino-propiophenone) exhibit better solubility but lower metabolic stability compared to aromatic analogs .
Biological Versatility: Compounds like 1,3-diphenyl-3-(4-chloroanilino)-1-propanone (MW 335.83) demonstrate the impact of aromatic stacking on binding to hydrophobic enzyme pockets .
Biological Activity
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound features two methoxy groups attached to an aniline and a phenyl ring, which may play a crucial role in its biological activity. The structural formula can be represented as follows:
The biological effects of this compound are hypothesized to stem from its interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter cellular pathways and lead to various biological responses, including:
- Antimicrobial Activity : The compound may exhibit inhibitory effects against a range of microbial pathogens.
- Anticancer Properties : Preliminary studies suggest it could induce apoptosis in cancer cells by stabilizing microtubules and affecting cell cycle progression.
Antimicrobial Activity
Research indicates that derivatives of methoxyphenyl compounds, including this compound, may possess notable antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Activity
A significant body of research has focused on the anticancer properties of similar compounds. For example:
- Case Study : A study evaluated the anticancer activity of related compounds and found that they induced apoptosis in multiple tumor cell lines. The mechanism involved cell cycle arrest and microtubule stabilization akin to known chemotherapeutic agents like paclitaxel .
- Quantitative Findings : In vitro assays revealed that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) comparable to established anticancer drugs .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 3-(4-Methoxyphenyl)propionic acid | Structure | Antimicrobial |
| 3-[(4-Methoxyphenyl)amino]benzonitrile | Structure | Anticancer |
| Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate | Structure | Antioxidant |
Research Applications
The compound has several applications across different fields:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Medicine : Potential pharmaceutical intermediate or active ingredient in drug formulations.
- Industry : Applicable in the production of dyes and pigments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
